Methyl 4-ethanesulfonamidobenzoate

Catalog No.
S3311096
CAS No.
544451-83-4
M.F
C10H13NO4S
M. Wt
243.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-ethanesulfonamidobenzoate

CAS Number

544451-83-4

Product Name

Methyl 4-ethanesulfonamidobenzoate

IUPAC Name

methyl 4-(ethylsulfonylamino)benzoate

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

InChI

InChI=1S/C10H13NO4S/c1-3-16(13,14)11-9-6-4-8(5-7-9)10(12)15-2/h4-7,11H,3H2,1-2H3

InChI Key

GIXRIPLLJYIGAL-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC

Methyl 4-ethanesulfonamidobenzoate is an organic compound characterized by its molecular formula C10H13NO4SC_{10}H_{13}NO_4S and a molecular weight of approximately 243.28 g/mol. This compound features a benzoate moiety with a methyl group and an ethylsulfonamide substituent, making it a sulfonamide derivative. Its structure includes a benzene ring attached to a carboxylate group and an ethylsulfonamide group, which contributes to its unique chemical properties and potential biological activities.

Typical of sulfonamides and esters:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of the corresponding alcohol and sulfonamide.
  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines or alcohols, resulting in the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the conditions and reagents used.

Several synthetic routes can be employed to produce methyl 4-ethanesulfonamidobenzoate:

  • Direct Esterification: This method involves reacting 4-ethanesulfonamidobenzoic acid with methanol in the presence of an acid catalyst, typically under reflux conditions.
  • Sulfonamide Formation: The synthesis may also involve the reaction of benzoic acid derivatives with ethylsulfonamide, followed by esterification with methanol.
  • Ugi Reaction: A multi-component reaction that can yield sulfonamide derivatives, including this compound, through the combination of amines, carboxylic acids, and isocyanides.

Methyl 4-ethanesulfonamidobenzoate has various applications:

  • Pharmaceuticals: Due to its potential antibacterial properties, it may be explored for use in developing new antimicrobial agents.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules or studying reaction mechanisms involving sulfonamides.
  • Agricultural Chemicals: There may be potential applications in agrochemicals where similar compounds are utilized for pest control.

Methyl 4-ethanesulfonamidobenzoate can be compared with several similar compounds based on their structural features and biological activities:

Compound NameStructure FeaturesUnique Properties
SulfanilamideSimple sulfanilamide structureFirst sulfa drug used; broad antibacterial activity
MethylsulfanilamideMethylated derivative of sulfanilamideEnhanced solubility and bioavailability
Ethyl 4-aminobenzoateAmino group instead of sulfonamideExhibits different pharmacological profiles
Benzene sulfonamideBasic sulfonamide structureUsed in various pharmaceutical applications

The uniqueness of methyl 4-ethanesulfonamidobenzoate lies in its specific combination of the benzoic acid framework with an ethylsulfonamide moiety, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.

XLogP3

1.1

Dates

Modify: 2023-08-19

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